

A Spectroscopic Showdown: Unraveling the Isomers of Bromohydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

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For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. Spectroscopic techniques provide the essential toolkit for this exploration. This guide offers a comparative analysis of the spectroscopic properties of various bromohydroxybenzaldehyde isomers, crucial intermediates in the synthesis of a wide range of organic compounds.

This publication presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for several isomers of bromohydroxybenzaldehyde. By presenting this information in a clear, comparative format, we aim to facilitate isomer identification and streamline research workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for various bromohydroxybenzaldehyde isomers. The data has been compiled from various public databases and scientific literature. It is important to note that spectral data can be influenced by the solvent and experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the position of the bromine and hydroxyl substituents on the benzaldehyde ring.

Isomer	Aldehyde Proton (CHO) δ (ppm)	Aromatic Protons δ (ppm)	Hydroxyl Proton (OH) δ (ppm)
3-Bromo-4-hydroxybenzaldehyde	~9.76	8.05 (d, J=2.1 Hz), 7.69 (dd, J=8.5, 2.1 Hz), 7.11 (d, J=8.5 Hz)	~11.1
5-Bromo-2-hydroxybenzaldehyde	~10.2	7.95 (d, J=2.6 Hz), 7.60 (dd, J=8.8, 2.6 Hz), 6.98 (d, J=8.8 Hz)	~10.9
4-Bromo-2-hydroxybenzaldehyde	~9.7	7.55 (d, J=8.4 Hz), 7.20 (d, J=1.9 Hz), 7.13 (dd, J=8.4, 1.9 Hz)	~11.2
2-Bromo-5-hydroxybenzaldehyde	~10.2	7.81 (s), 7.47 (m)	~9.58
3-Bromo-2-hydroxybenzaldehyde	~10.3	7.6 (m), 7.1 (m)	~11.0
5-Bromo-3-hydroxybenzaldehyde	~9.85	7.50 (s), 7.25 (d)	~10.5

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Coupling constants (J) are given in Hertz (Hz).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly diagnostic.

Isomer	Carbonyl Carbon (C=O) δ (ppm)	Aromatic Carbons δ (ppm)
3-Bromo-4-hydroxybenzaldehyde	~191.0	~160.9, 136.2, 131.1, 129.5, 116.6, 110.2
5-Bromo-2-hydroxybenzaldehyde	~196.5	~161.2, 139.5, 135.5, 122.9, 120.3, 110.5
4-Bromo-2-hydroxybenzaldehyde	~195.8	~161.7, 136.1, 130.9, 122.9, 120.8, 119.1
2-Bromo-5-hydroxybenzaldehyde	~192.5	~157.0, 135.9, 125.5, 121.8, 118.2, 115.6
3-Bromo-2-hydroxybenzaldehyde	~194.0	~158.0, 137.0, 130.0, 122.0, 120.0, 112.0

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for bromohydroxybenzaldehyde isomers include the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-H and C=C stretching of the aromatic ring.

Isomer	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)
3-Bromo-4-hydroxybenzaldehyde	~3200-3400 (broad)	~1670	~1580, 1480
5-Bromo-2-hydroxybenzaldehyde	~3100-3300 (broad)	~1660	~1590, 1470
4-Bromo-2-hydroxybenzaldehyde	~3150-3350 (broad)	~1665	~1585, 1475
2-Bromo-5-hydroxybenzaldehyde	~3200-3400 (broad)	~1668	~1595, 1485
3-Bromo-2-hydroxybenzaldehyde	~3100-3300 (broad)	~1665	~1580, 1470

Note: Vibrational frequencies are approximate. The broadness of the O-H stretch is indicative of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λ_{max}) is sensitive to the substitution pattern on the aromatic ring. Data for bromohydroxybenzaldehyde isomers is limited in the public domain; however, related hydroxybenzaldehydes show characteristic absorptions.

Compound	Solvent	λ_{max} (nm)
4-Hydroxybenzaldehyde	Isopropanol	285
Vanillin (4-hydroxy-3-methoxybenzaldehyde)	Isopropanol	310
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)	Isopropanol	310

Note: The λ_{max} values for bromohydroxybenzaldehyde isomers are expected to be in a similar range, with shifts dependent on the position of the bromo and hydroxyl groups.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the bromohydroxybenzaldehyde isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectral width is typically set from -2 to 12 ppm. For ^{13}C NMR, the spectral width is typically set from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

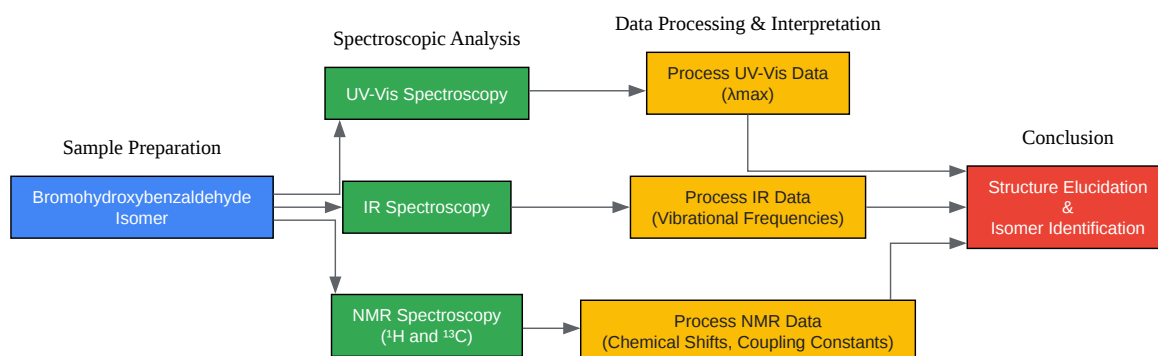
- **Sample Preparation:** For solid samples, a small amount of the isomer is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- **Data Acquisition:** The sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} . A background spectrum is also recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the bromohydroxybenzaldehyde isomer is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:** The solution is placed in a quartz cuvette in the UV-Vis spectrophotometer. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. A blank spectrum of the solvent is also recorded.
- **Data Processing:** The absorbance of the blank is subtracted from the sample spectrum to obtain the final spectrum. The wavelength of maximum absorbance (λ_{max}) is determined.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a bromohydroxybenzaldehyde isomer.



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A typical workflow for the spectroscopic analysis of bromohydroxybenzaldehyde isomers.

Conclusion

The spectroscopic data presented in this guide provides a valuable resource for the identification and characterization of bromohydroxybenzaldehyde isomers. The distinct patterns observed in the NMR, IR, and UV-Vis spectra, arising from the different positions of the bromo and hydroxyl substituents, allow for the unambiguous differentiation of these closely related compounds. By following standardized experimental protocols, researchers can obtain reliable and reproducible data to support their synthetic and drug discovery efforts.

- To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of Bromohydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118957#spectroscopic-comparison-of-bromohydroxybenzaldehyde-isomers>]

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